
CAS 3274-53-1 properties and safety data

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 3,5-dimethyl-2-phenyl-1H-pyrrole

CAS No.: 3274-53-1

Cat. No.: B6254229

Get Quote

An In-Depth Technical Guide to 3,5-Dimethyl-2-phenyl-1H-pyrrole (CAS 3274-53-1):

Properties, Synthesis, and Pharmaceutical Utility

Executive Summary
As a privileged scaffold in medicinal chemistry, the pyrrole ring is foundational to numerous

blockbuster drugs, including statins and non-steroidal anti-inflammatory drugs (NSAIDs). 3,5-
Dimethyl-2-phenyl-1H-pyrrole (CAS 3274-53-1) is a highly functionalized, sterically shielded

pyrrole derivative that serves as a critical building block and a Pharmaceutical Analytical

Impurity (PAI) standard [2]. This whitepaper provides researchers and drug development

professionals with a comprehensive analysis of its physicochemical properties, safety profile,

and advanced synthetic methodologies, emphasizing atom-economical catalytic pathways.

Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical properties of CAS 3274-53-1 is paramount for predicting

its behavior in biological systems and organic solvents. The presence of methyl groups at the

C3 and C5 positions provides steric hindrance, which significantly increases the metabolic

stability of the pyrrole core against oxidative degradation. Simultaneously, the C2 phenyl ring

extends the conjugated
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-system, altering its electronic profile and making it a valuable precursor for fluorophores.

Table 1: Quantitative Physicochemical Data [1]

Property Value Scientific Implication

Molecular Formula C₁₂H₁₃N
Defines the basic stoichiometry

and mass.

Molecular Weight 171.24 g/mol
Highly favorable for Lipinski's

Rule of 5 (MW < 500).

Melting Point 71–74 °C
Indicates a stable crystalline

solid at room temperature.

LogP 3.29
Optimal lipophilicity for passive

cell membrane permeation.

Topological PSA 15.79 Å²

Excellent potential for Blood-

Brain Barrier (BBB)

penetration.

Physical Form Powder
Requires specific handling to

prevent aerosolization.

Causality Insight: The LogP value of ~3.3 combined with a low Polar Surface Area (PSA) of

15.79 Å² suggests that derivatives built upon this specific scaffold will exhibit high lipophilicity

and excellent central nervous system (CNS) penetrance. This makes CAS 3274-53-1 an ideal

starting material for neuroactive drug discovery.

Safety, Handling, and Toxicological Data
As an active amine-containing aromatic compound, CAS 3274-53-1 exhibits moderate toxicity

and requires stringent laboratory safety protocols [3].

Table 2: GHS Classification and Hazard Profile [3]
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Hazard Code Statement Preventive Measure

H302 Harmful if swallowed
Do not eat, drink, or smoke

when using this product.

H315 Causes skin irritation
Wear nitrile gloves (minimum

0.11 mm thickness).

H319 Causes serious eye irritation
Use tightly fitting safety

goggles.

H335 May cause respiratory irritation
Handle exclusively within a

certified Class II fume hood.

Self-Validating Handling Protocol: When weighing the powder, static electricity can cause the

particles to aerosolize. To validate a safe transfer, utilize an anti-static weighing boat and

monitor the balance for drift. If the balance reading fluctuates, static is present; discharge the

environment using an anti-static gun before proceeding to prevent inhalation exposure (H335).

Advanced Synthetic Methodologies
Traditional syntheses of multisubstituted pyrroles (e.g., the Paal-Knorr reaction) often rely on

1,4-dicarbonyl compounds, which can be unstable or difficult to synthesize. Modern organic

chemistry favors catalytic, atom-economical approaches. Below are two field-proven

methodologies for synthesizing CAS 3274-53-1.

Method A: Ru(II)-NNP Catalyzed Dehydrogenative
Coupling [4]
This "borrowing hydrogen" methodology utilizes readily available alcohols and amino alcohols,

generating water as the only byproduct.

Step-by-Step Protocol:

Inert Preparation: Inside an argon-filled glovebox, charge a Schlenk tube with 1-

phenylethanol (1.0 mmol), 2-aminopropan-1-ol (1.2 mmol), and the Ru(II)-NNP pincer

catalyst (1-2 mol%). Causality: The inert atmosphere is critical because Ru(II) complexes are

highly susceptible to oxidative deactivation by atmospheric oxygen.
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Reaction Initiation: Add potassium tert-butoxide (KOtBu, 1.2 equiv) and anhydrous toluene (2

mL). Seal the tube, remove it from the glovebox, and heat to 110 °C in an oil bath for 24

hours. Causality: The base facilitates the initial dehydrogenation of the alcohol, while heat

drives the endothermic imine condensation.

Validation Checkpoint 1 (TLC): After 24 hours, sample the mixture and run a Thin Layer

Chromatography (TLC) plate (Hexane/Ethyl Acetate 4:1). The complete disappearance of the

1-phenylethanol spot (visualized via UV at 254 nm) validates the completion of the reaction.

Workup: Cool the mixture to room temperature. Quench with distilled water (5 mL) and

extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous

Na₂SO₄.

Validation Checkpoint 2 (NMR): Following solvent evaporation and silica gel purification, run

a ¹H NMR (400 MHz, CDCl₃). The synthesis is validated by the presence of a broad singlet

at

7.81 ppm (pyrrole N-H), a singlet at

5.85 ppm (C4-H), and two methyl singlets at

2.31 and 2.25 ppm.
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Fig 1: Ru(II)-Catalyzed Dehydrogenative Coupling Pathway for CAS 3274-53-1.

Method B: Reductive Cyclization of Nitrodienes [5]
An alternative strategy involves the transition-metal-catalyzed reduction of nitrodienes using

Carbon Monoxide (CO) as a mild reductant.
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Step-by-Step Protocol:

Preparation: Load the corresponding nitrodiene precursor into a high-pressure stainless-

steel autoclave along with a palladium or ruthenium-based catalyst.

Pressurization: Purge the vessel three times with Argon, then pressurize with CO gas to 30

bar. Causality: CO is chosen over H₂ gas because H₂ would indiscriminately reduce the

diene double bonds. CO selectively reduces the nitro group to a nitrene/amine intermediate,

which subsequently cyclizes.

Validation Checkpoint (Pressure Monitoring): Heat the reactor to 120 °C. Monitor the internal

pressure gauge. A gradual drop in pressure indicates CO consumption. The reaction is

validated as complete when the pressure stabilizes and ceases to drop.

Workup: Cool the reactor and carefully vent the excess CO gas through a scrubber system in

a fume hood. Purify the resulting oil via column chromatography to yield CAS 3274-53-1.

Applications in Drug Discovery
Beyond its utility as a synthetic intermediate, CAS 3274-53-1 plays a critical role in

pharmaceutical quality control. It is commercially utilized as a Pharmaceutical Analytical

Impurity (PAI) and a primary reference standard [2]. During the pilot-scale synthesis of complex

pyrrole-containing active pharmaceutical ingredients (APIs), thermal degradation or side

reactions can generate 3,5-dimethyl-2-phenyl-1H-pyrrole as an impurity. Having high-purity

CAS 3274-53-1 allows analytical chemists to calibrate HPLC-MS/MS instruments, ensuring that

impurity levels in the final drug product remain below the ICH (International Council for

Harmonisation) safety thresholds.
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Fig 2: Downstream Pharmaceutical Applications and Utility of CAS 3274-53-1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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